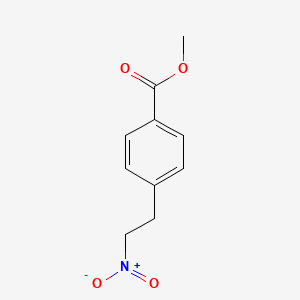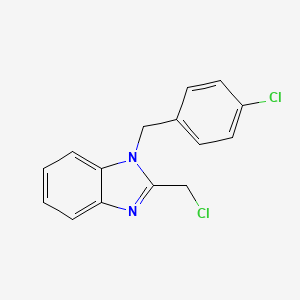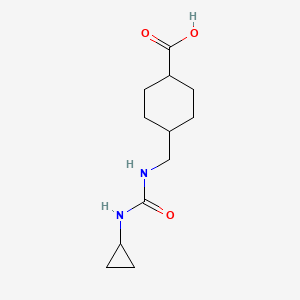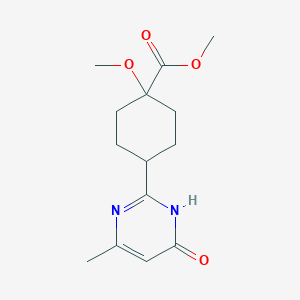
Methyl 4-(2-Nitroethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de méthyle 4-(2-nitroéthyl) est un composé organique appartenant à la classe des nitrobenzoates. Il se caractérise par la présence d'un groupe nitro lié à une chaîne éthylique, qui est elle-même connectée à un ester benzoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le benzoate de méthyle 4-(2-nitroéthyl) peut être synthétisé par un processus en plusieurs étapes impliquant des réactions de nitration, d'estérification et d'alkylation. Une méthode courante consiste à nitrer le benzoate de méthyle pour former le 4-nitrobenzoate de méthyle, suivi de l'alkylation du groupe nitro avec du bromure d'éthyle en conditions basiques pour obtenir le produit souhaité .
Méthodes de production industrielle : En milieu industriel, la production de benzoate de méthyle 4-(2-nitroéthyl) implique généralement des processus de nitration et d'estérification à grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté du produit final. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la recristallisation et la distillation, sont courantes dans la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions : Le benzoate de méthyle 4-(2-nitroéthyl) subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Réduction : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant en conditions acides ou basiques.
Substitution : Le groupe nitro peut participer à des réactions de substitution aromatique nucléophile, où il est remplacé par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Hydrogène gazeux, palladium sur charbon de bois comme catalyseur.
Réduction : Hydroxyde de sodium, acide chlorhydrique.
Substitution : Méthylate de sodium, méthanol.
Principaux produits formés :
Oxydation : Benzoate de méthyle 4-(2-aminoéthyl).
Réduction : Acide 4-(2-nitroéthyl)benzoïque.
Substitution : Divers benzoates substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le benzoate de méthyle 4-(2-nitroéthyl) a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son utilisation dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du benzoate de méthyle 4-(2-nitroéthyl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, ce qui conduit à divers effets biologiques. Le groupe ester peut également être hydrolysé pour libérer l'acide carboxylique actif, qui peut interagir davantage avec les enzymes et les récepteurs dans les systèmes biologiques .
Composés similaires :
- Benzoate de méthyle 4-méthoxy
- 4-Méthoxybenzaldéhyde
- 2-Nitroéthylbenzène
Comparaison : Le benzoate de méthyle 4-(2-nitroéthyl) est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe ester, ce qui lui permet de participer à un large éventail de réactions chimiques. Comparé à des composés similaires, il offre une plus grande polyvalence dans les applications de synthèse et les activités biologiques potentielles .
Applications De Recherche Scientifique
Methyl 4-(2-Nitroethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-Nitroethyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
- Methyl 4-methoxybenzoate
- 4-Methoxybenzaldehyde
- 2-Nitroethylbenzene
Comparison: Methyl 4-(2-Nitroethyl)benzoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
methyl 4-(2-nitroethyl)benzoate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-5H,6-7H2,1H3 |
Clé InChI |
SHJKNENLTXTSRO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)







![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)
